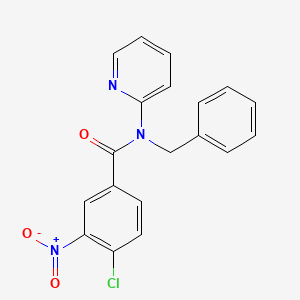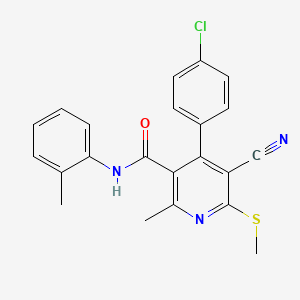
N-benzyl-4-chloro-3-nitro-N-(pyridin-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-bencilo-4-cloro-3-nitro-N-(piridin-2-il)benzamida es un complejo compuesto orgánico que presenta un núcleo de benzamida con varios sustituyentes, incluyendo un grupo bencilo, un grupo cloro, un grupo nitro y un grupo piridinilo
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de N-bencilo-4-cloro-3-nitro-N-(piridin-2-il)benzamida típicamente implica múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Una ruta sintética común involucra los siguientes pasos:
Amidación: La formación de la estructura de benzamida mediante la reacción del derivado de benceno sustituido con una piridinilamina en condiciones apropiadas.
Métodos de Producción Industrial
La producción industrial de N-bencilo-4-cloro-3-nitro-N-(piridin-2-il)benzamida puede implicar pasos sintéticos similares, pero optimizados para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, técnicas de purificación eficientes y reactivos rentables para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-bencilo-4-cloro-3-nitro-N-(piridin-2-il)benzamida puede sufrir varias reacciones químicas, incluyendo:
Reducción: El grupo nitro puede reducirse a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador (por ejemplo, paladio sobre carbón) o utilizando reductores químicos como el cloruro de estaño (II).
Sustitución: El grupo cloro puede sustituirse con otros nucleófilos mediante reacciones de sustitución aromática nucleófila.
Oxidación: El grupo bencilo puede oxidarse a un ácido carboxílico utilizando agentes oxidantes fuertes como el permanganato de potasio.
Reactivos y Condiciones Comunes
Reducción: Gas hidrógeno con paladio sobre carbón, o cloruro de estaño (II) en ácido clorhídrico.
Sustitución: Hidróxido de sodio u otras bases fuertes para la sustitución aromática nucleófila.
Oxidación: Permanganato de potasio en un medio alcalino.
Productos Principales
Reducción: Formación de N-bencilo-4-cloro-3-amino-N-(piridin-2-il)benzamida.
Sustitución: Formación de varios derivados sustituidos dependiendo del nucleófilo utilizado.
Oxidación: Formación de ácido N-bencilo-4-cloro-3-nitro-N-(piridin-2-il)benzoico.
Aplicaciones Científicas De Investigación
N-bencilo-4-cloro-3-nitro-N-(piridin-2-il)benzamida tiene varias aplicaciones en la investigación científica:
Química Medicinal: Se estudia por su potencial como farmacóforo en el diseño de fármacos, particularmente por sus interacciones con objetivos biológicos.
Estudios Biológicos: Utilizado en estudios para comprender sus efectos en las vías celulares y su potencial como inhibidor o activador de enzimas específicas.
Aplicaciones Industriales: Sus derivados pueden usarse en la síntesis de moléculas orgánicas más complejas para diversas aplicaciones industriales.
Mecanismo De Acción
El mecanismo de acción de N-bencilo-4-cloro-3-nitro-N-(piridin-2-il)benzamida implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo nitro puede participar en reacciones redox, mientras que los grupos bencilo y piridinilo pueden mejorar la afinidad de unión a los objetivos biológicos. Las vías exactas y los objetivos moleculares dependen de la aplicación específica y el sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
Compuestos Similares
N-bencilo-4-cloro-3-nitrobenzamida: Carece del grupo piridinilo, lo que puede afectar sus propiedades de unión y actividad biológica.
N-bencilo-4-cloro-N-(piridin-2-il)benzamida: Carece del grupo nitro, lo que puede alterar sus propiedades redox y reactividad.
N-bencilo-3-nitro-N-(piridin-2-il)benzamida: Carece del grupo cloro, lo que puede influir en sus reacciones de sustitución y estabilidad general.
Unicidad
N-bencilo-4-cloro-3-nitro-N-(piridin-2-il)benzamida es único debido a la combinación de sus sustituyentes, que confieren propiedades químicas y biológicas específicas
Propiedades
Fórmula molecular |
C19H14ClN3O3 |
|---|---|
Peso molecular |
367.8 g/mol |
Nombre IUPAC |
N-benzyl-4-chloro-3-nitro-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C19H14ClN3O3/c20-16-10-9-15(12-17(16)23(25)26)19(24)22(18-8-4-5-11-21-18)13-14-6-2-1-3-7-14/h1-12H,13H2 |
Clave InChI |
FIUWSSHESMWIPE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-({4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B11634851.png)

![(6Z)-6-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11634860.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B11634865.png)
![Ethyl N-(5-{2-[4-(2-hydroxyethyl)piperazino]acetyl}-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL)carbamate](/img/structure/B11634871.png)
![4-chloro-N-({5-[(Z)-{2-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)carbonyl]hydrazinylidene}methyl]furan-2-yl}methyl)benzenesulfonamide](/img/structure/B11634872.png)

![3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-5-[4-(propan-2-yl)phenyl]-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11634878.png)

![6-(3-nitrophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B11634886.png)
![3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1-[3-(morpholin-4-yl)propyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11634889.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11634900.png)
![3-chloro-4-[(4-ethylphenyl)amino]-1-(3-methylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B11634903.png)
![(6Z)-6-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11634907.png)
